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Compound of Interest

Compound Name: BI-1622

Cat. No.: B10831518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitors BI-1622 and

lapatinib, focusing on their efficacy as anticancer agents. The information is compiled from

preclinical and clinical studies to offer an objective overview for research and development

purposes.

Mechanism of Action and Signaling Pathways
BI-1622 is a potent and selective covalent inhibitor of Human Epidermal Growth Factor

Receptor 2 (HER2). Its mechanism is characterized by an excellent sparing window for wild-

type Epidermal Growth Factor Receptor (EGFR), which is expected to minimize EGFR-related

toxicities. BI-1622 is particularly effective against HER2 exon 20 insertion mutations, which are

known oncogenic drivers in certain cancers like non-small cell lung cancer (NSCLC).[1] By

covalently binding to the HER2 kinase domain, BI-1622 irreversibly inhibits its activity, leading

to the suppression of downstream signaling pathways crucial for tumor cell proliferation and

survival.[1]

Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both HER2 and EGFR

(HER1).[2][3] It competes with ATP for the binding site in the intracellular kinase domain of

these receptors, thereby preventing their phosphorylation and activation.[4] This dual inhibition

disrupts the signaling cascades mediated by both HER2 and EGFR, which are frequently

overexpressed in various solid tumors, most notably in HER2-positive breast cancer.[2][5]
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Below are diagrams illustrating the targeted signaling pathways for both inhibitors.
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BI-1622 selectively and covalently inhibits HER2 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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